molecular formula C20H18N2O4S B4086076 N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4086076
M. Wt: 382.4 g/mol
InChI Key: VYBIWPUMPANCJO-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with N-benzyl-N-(3-methylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: Although less common, the aromatic rings can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent

    Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: N-benzyl-N-(3-methylphenyl)-3-aminobenzenesulfonamide

    Substitution: Various substituted sulfonamides depending on the nucleophile used

    Oxidation: Oxidized aromatic compounds

Scientific Research Applications

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: As a sulfonamide derivative, it may be explored for its potential antibacterial properties.

    Chemical Biology: It can be used as a probe to study sulfonamide-binding proteins and their functions.

    Material Science: The compound’s unique structure may be utilized in the design of novel materials with specific properties.

    Pharmaceutical Research: It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The molecular targets and pathways involved would include the binding of the sulfonamide moiety to the active site of the enzyme, preventing the formation of folic acid.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(3-methylphenyl)amine hydrochloride
  • N-benzyl-N-(3-methylphenyl)-1,2-hydrazinedicarbothioamide
  • N-benzyl-N-(3-methylphenyl)amine

Uniqueness

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups. The nitro group can undergo reduction to form an amino group, while the sulfonamide group can participate in various substitution reactions, making this compound versatile for different applications.

Properties

IUPAC Name

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-16-7-5-10-18(13-16)21(15-17-8-3-2-4-9-17)27(25,26)20-12-6-11-19(14-20)22(23)24/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBIWPUMPANCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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